molecular formula C18H20FN3S B4081276 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B4081276
M. Wt: 329.4 g/mol
InChI Key: ARILRVFRJMXBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AFTT, is a synthetic molecule that has been of interest to researchers due to its potential applications in medicinal chemistry. In

Scientific Research Applications

5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in medicinal chemistry. It has been shown to have antiproliferative and cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its anti-inflammatory and neuroprotective properties, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell proliferation and inflammation. 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell division. 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its high purity and yield, which makes it suitable for use in lab experiments. 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also relatively stable and can be stored for long periods of time. However, one limitation of 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

For research on 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include the development of 5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based therapies and further studies on its mechanism of action.

properties

IUPAC Name

3-(1-adamantyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3S/c19-14-1-3-15(4-2-14)22-16(20-21-17(22)23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARILRVFRJMXBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(adamantan-1-yl)-4-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
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5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(1-adamantyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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